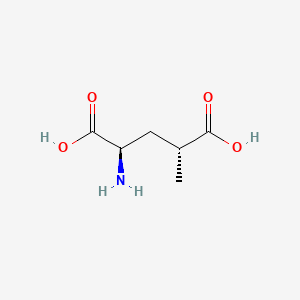
(4R)-4-Methyl-D-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-4-Methyl-D-glutamic acid is a chiral derivative of glutamic acid, an important amino acid in the human body This compound is characterized by the presence of a methyl group at the fourth carbon position, which distinguishes it from the standard glutamic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Methyl-D-glutamic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a 4-methyl-substituted α-keto acid, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using engineered enzymes. These enzymes are designed to selectively catalyze the conversion of substrates to the desired chiral product. The use of biocatalysts offers advantages such as mild reaction conditions, high specificity, and reduced environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-4-Methyl-D-glutamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used to introduce halogen atoms into the molecule.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield keto acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(4R)-4-Methyl-D-glutamic acid has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its role in neurotransmission and as a potential modulator of glutamate receptors.
Medicine: Research is ongoing to explore its therapeutic potential in neurological disorders.
Industry: It is used in the production of pharmaceuticals and as a precursor for various chemical syntheses.
Wirkmechanismus
The mechanism of action of (4R)-4-Methyl-D-glutamic acid involves its interaction with specific molecular targets, such as glutamate receptors in the nervous system. By binding to these receptors, it can modulate neurotransmission and influence various physiological processes. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glutamic Acid: The parent compound, lacking the methyl group at the fourth position.
(4S)-4-Methyl-D-glutamic acid: The stereoisomer with the opposite configuration at the fourth carbon.
4-Methyl-L-glutamic acid: The enantiomer of (4R)-4-Methyl-D-glutamic acid.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct biochemical properties. Its ability to selectively interact with certain receptors and enzymes makes it valuable for targeted research and therapeutic applications.
Eigenschaften
CAS-Nummer |
97550-63-5 |
|---|---|
Molekularformel |
C6H11NO4 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
(2R,4R)-2-amino-4-methylpentanedioic acid |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,4-/m1/s1 |
InChI-Schlüssel |
KRKRAOXTGDJWNI-QWWZWVQMSA-N |
Isomerische SMILES |
C[C@H](C[C@H](C(=O)O)N)C(=O)O |
Kanonische SMILES |
CC(CC(C(=O)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



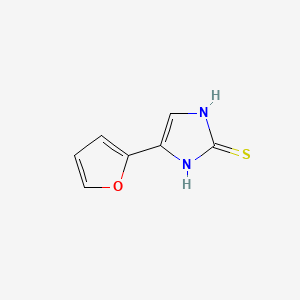
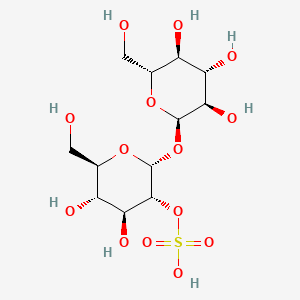
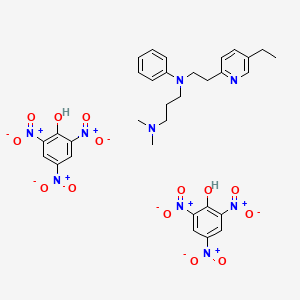
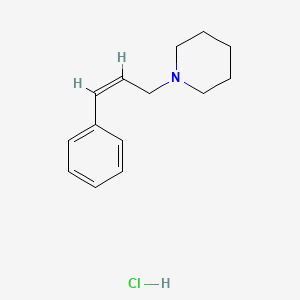
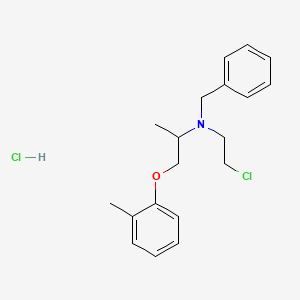
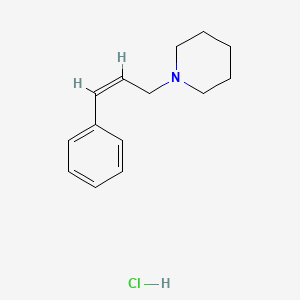
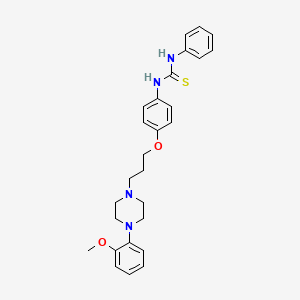
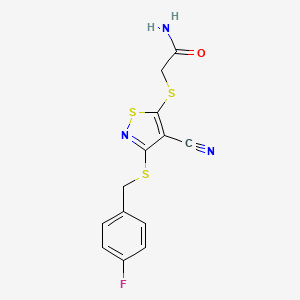

![oxalic acid;1-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]azepane](/img/structure/B12739609.png)
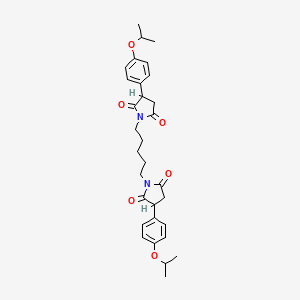
![[3-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-5-methylphenyl] 2-methylsulfonylbenzenesulfonate](/img/structure/B12739616.png)
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12739620.png)
